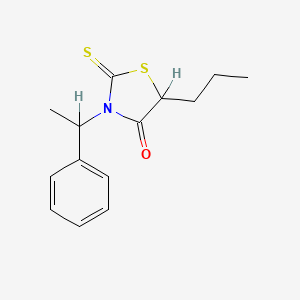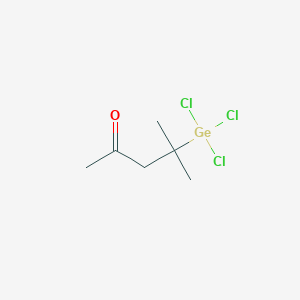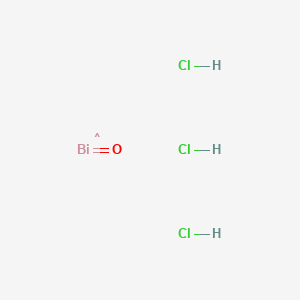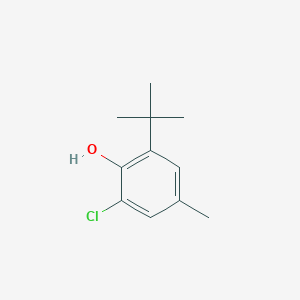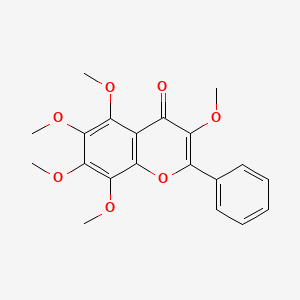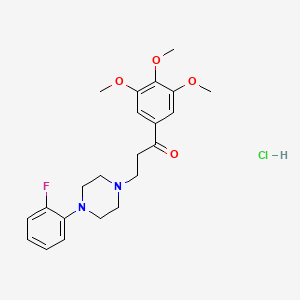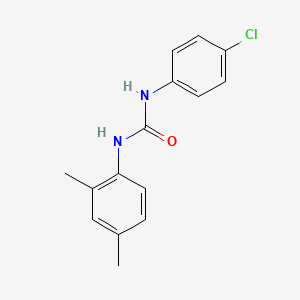
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an ethanethiol group, a cyclohexylpropylamino group, and a hydrogen sulfate ester. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(3-cyclohexylpropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- Ethanethiol, 2-isopropylamino-, hydrogen sulfate
Uniqueness
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylpropylamino group imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
21208-95-7 |
|---|---|
Molecular Formula |
C11H23NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-sulfosulfanylethylamino)propylcyclohexane |
InChI |
InChI=1S/C11H23NO3S2/c13-17(14,15)16-10-9-12-8-4-7-11-5-2-1-3-6-11/h11-12H,1-10H2,(H,13,14,15) |
InChI Key |
NIFFJRXDUVHOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


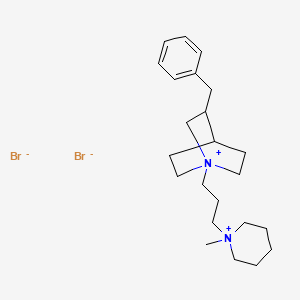
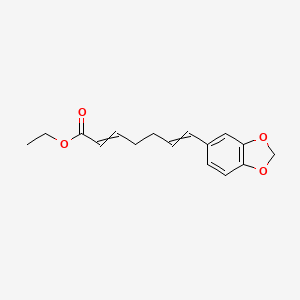
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)

